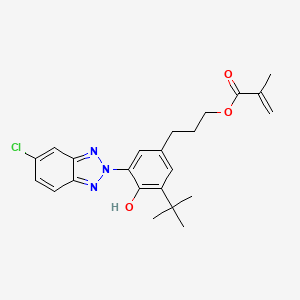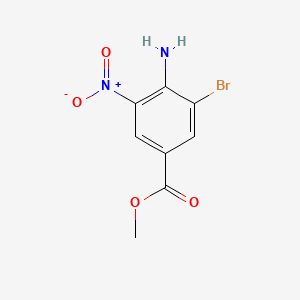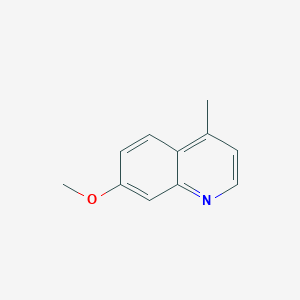
Methyl 4-bromothiophene-2-carboxylate
概述
描述
Methyl 4-bromothiophene-2-carboxylate is an organic compound with the chemical formula C6H5BrO2S. It is a colorless to light yellow solid with a distinctive sulfurous odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various thiophene-containing compounds .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromothiophene-2-carboxylate can be synthesized through the bromination of thiophene-2-carboxylic acid followed by esterification. The typical synthetic route involves the reaction of thiophene-2-carboxylic acid with bromine in the presence of a catalyst to form 4-bromo-2-thiophenecarboxylic acid. This intermediate is then esterified using methanol and a strong acid such as sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are carefully controlled to optimize yield and purity .
化学反应分析
Types of Reactions
Methyl 4-bromothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: The major product is 4-bromothiophene-2-methanol.
科学研究应用
Methyl 4-bromothiophene-2-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of methyl 4-bromothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- Methyl 4-chlorothiophene-2-carboxylate
- Methyl 4-fluorothiophene-2-carboxylate
- Methyl 4-iodothiophene-2-carboxylate
Uniqueness
Methyl 4-bromothiophene-2-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions.
属性
IUPAC Name |
methyl 4-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXLAIWCQLSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508922 | |
| Record name | Methyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-16-2 | |
| Record name | Methyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-bromothiophene-2-carboxylate in the synthesis of thieno[3',2':4,5]thieno[2,3-c]quinolones?
A1: this compound serves as a crucial starting material in the synthesis of thieno[3',2':4,5]thieno[2,3-c]quinolones []. The compound undergoes a Heck reaction to form substituted thienylacrylic acids. These acids are then used in a multistep synthesis to ultimately yield the target thieno[3',2':4,5]thieno[2,3-c]quinolones.
Q2: Were any structure-activity relationships observed for the synthesized thieno[3',2':4,5]thieno[2,3-c]quinolones derived from this compound?
A2: Yes, the research identified that the substituents on the thieno[3',2':4,5]thieno[2,3-c]quinolone scaffold significantly influenced its antitumor activity []. For example, compound 6b, possessing a 3-dimethylaminopropyl substituent on the quinolone nitrogen and a methoxycarbonyl substituent at position 9, displayed notable antitumor activity. Conversely, compound 7, also bearing the 3-dimethylaminopropyl substituent but with an anilido substituent at position 9, exhibited reduced antitumor activity compared to other synthesized compounds. This suggests that both the size and electronic properties of substituents at these positions play a crucial role in the compound's interaction with potential biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
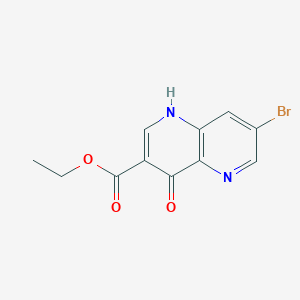
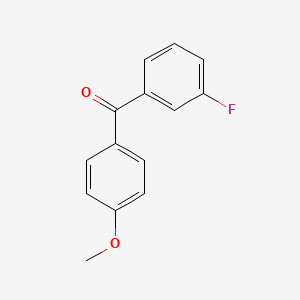




![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)




